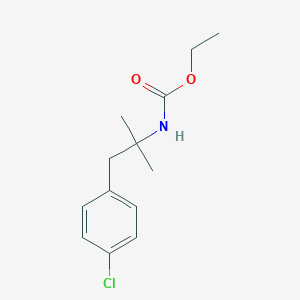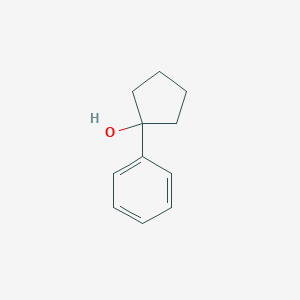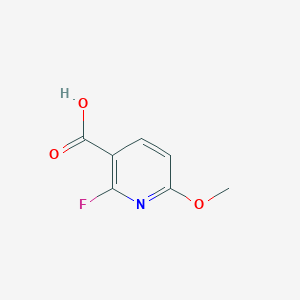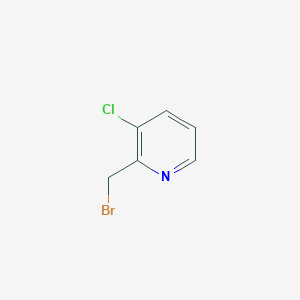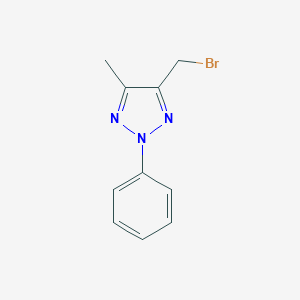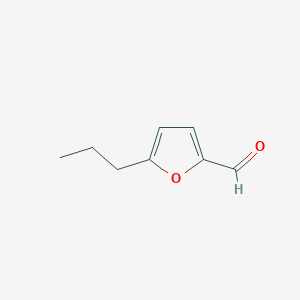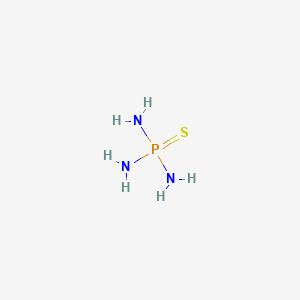
Phosphorothioic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic triamide is a class of compounds that have been widely used in scientific research due to their unique properties. These compounds have a phosphorus atom that is bonded to a sulfur atom, which makes them highly reactive and useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of phosphorothioic triamide is not fully understood. However, it is known that the sulfur atom in the compound can form a covalent bond with the phosphorus atom in DNA and RNA. This covalent bond can cause changes in the structure of the nucleic acid, which can affect its function.
Efectos Bioquímicos Y Fisiológicos
Phosphorothioic triamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including topoisomerase II and RNA polymerase. It has also been shown to induce DNA damage and apoptosis in some cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using phosphorothioic triamide in lab experiments is its high reactivity, which makes it useful in a variety of applications. However, its reactivity can also be a limitation, as it can react with other compounds in the experimental system and produce unwanted side products. Additionally, its toxicity can be a limitation, as it can be harmful to cells and organisms at high concentrations.
Direcciones Futuras
There are many future directions for research involving phosphorothioic triamide. One direction is to develop new synthetic methods for producing these compounds with higher yields and purity. Another direction is to study their interactions with other biomolecules, such as proteins and lipids. Additionally, there is potential for using phosphorothioic triamide in drug development, as it has been shown to have anticancer and antiviral activity.
Métodos De Síntesis
The synthesis of phosphorothioic triamide involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction produces a white solid that is purified through recrystallization. The yield of the synthesis process is typically around 60-70%.
Aplicaciones Científicas De Investigación
Phosphorothioic triamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in biochemical studies. In organic synthesis, it has been used to prepare a variety of compounds, including phosphorothioates, phosphorothiolates, and phosphorothioamidates. It has also been used as a ligand in coordination chemistry to form complexes with transition metals. In biochemical studies, it has been used as a tool to study the interactions between proteins and nucleic acids.
Propiedades
Número CAS |
13455-05-5 |
|---|---|
Nombre del producto |
Phosphorothioic triamide |
Fórmula molecular |
H6N3PS |
Peso molecular |
111.11 g/mol |
InChI |
InChI=1S/H6N3PS/c1-4(2,3)5/h(H6,1,2,3,5) |
Clave InChI |
JLYVRXJEQTZZBE-UHFFFAOYSA-N |
SMILES |
NP(=S)(N)N |
SMILES canónico |
NP(=S)(N)N |
Otros números CAS |
13455-05-5 |
Sinónimos |
Thiophosphoryl triamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



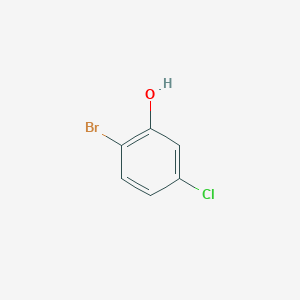
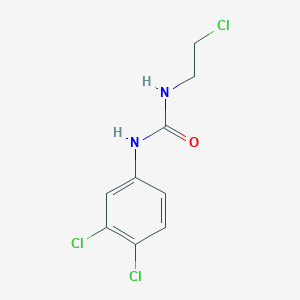
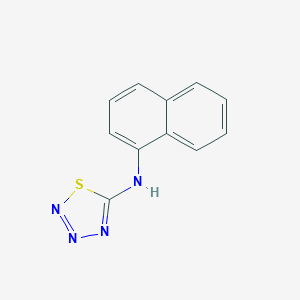
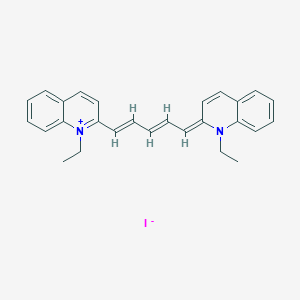
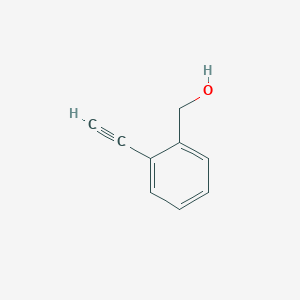
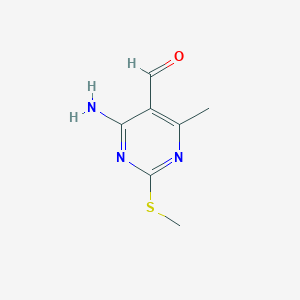
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
